N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a benzyloxy group, and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-acetylphenylamine with 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-benzyloxy-benzamide
- N-(3-acetylphenyl)-4-(decyloxy)benzamide
Uniqueness
N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C21H17NO5/c1-14(23)16-8-5-9-17(10-16)22-21(25)19-11-18(24)20(13-27-19)26-12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,22,25) |
InChI Key |
HKDZRDYHNFKPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.